2-(2-chloro-6-fluorophenyl)-N-[(4-methoxythian-4-yl)methyl]acetamide
Description
This compound features a 2-chloro-6-fluorophenyl group attached to an acetamide backbone, with a 4-methoxythian-4-ylmethyl substitution on the nitrogen atom. The 4-methoxythiane moiety introduces a sulfur-containing six-membered ring with a methoxy group, which may enhance solubility in polar solvents and influence molecular conformation.
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[(4-methoxythian-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClFNO2S/c1-20-15(5-7-21-8-6-15)10-18-14(19)9-11-12(16)3-2-4-13(11)17/h2-4H,5-10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJZTCOXSGCHDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSCC1)CNC(=O)CC2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-[(4-methoxythian-4-yl)methyl]acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the chloro-fluorophenyl intermediate, followed by the introduction of the methoxythianylmethyl group through nucleophilic substitution reactions. The final step involves the formation of the acetamide linkage under controlled conditions, often using reagents such as acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The purification process typically involves recrystallization or chromatographic techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-6-fluorophenyl)-N-[(4-methoxythian-4-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2-chloro-6-fluorophenyl)-N-[(4-methoxythian-4-yl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-[(4-methoxythian-4-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substitution Patterns
Key structural differences among analogs lie in the substituents on the phenyl rings and the acetamide nitrogen. A comparative analysis is provided below:
Key Observations :
- The target compound’s 4-methoxythiane group distinguishes it from analogs with purely aromatic or aliphatic N-substituents. The sulfur atom and methoxy group may increase polarity compared to diphenyl or benzyl groups .
- Chloro/fluoro substitutions on phenyl rings are common across analogs, likely to enhance electron-withdrawing effects and intermolecular interactions (e.g., halogen bonding) .
Physicochemical Properties
Melting Points and Solubility
- The diphenylacetamide derivative has a high melting point (154°C), attributed to strong van der Waals interactions between aromatic rings.
- The methoxyphenyl-containing analog melts at ~125°C, suggesting reduced crystallinity due to bulky allyl and benzyl groups.
- The target compound’s thiane ring may lower melting points compared to fully aromatic systems, as sulfur introduces conformational flexibility, disrupting crystal packing .
Hydrogen Bonding and Crystal Packing
- In N-(3-chloro-4-fluorophenyl)-2,2-diphenylacetamide , N–H···O hydrogen bonds and weak C–H···O interactions stabilize a one-dimensional chain structure. The dihedral angle between the acetamide group and the chloro/fluoro-substituted ring is 10.8°, favoring planar conformations.
Biological Activity
The compound 2-(2-chloro-6-fluorophenyl)-N-[(4-methoxythian-4-yl)methyl]acetamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula for the compound is , with a molecular weight of approximately 447.9 g/mol. The structure features a chloro and fluorine substitution on a phenyl ring, which is known to influence biological activity by enhancing lipophilicity and altering receptor interactions.
Antimicrobial Activity
Research indicates that derivatives of chloroacetamides exhibit significant antimicrobial properties. A study conducted by Katke et al. synthesized various 2-chloro-N-alkyl/aryl acetamide derivatives, demonstrating their effectiveness against multiple bacterial strains including E. coli, Pseudomonas aeruginosa, and Staphylococcus aureus .
Table 1: Antibacterial Activity of 2-Chloro-N-Alkyl/Aryl Acetamide Derivatives
| Compound Code | E. coli (mm) | Pseudomonas aeruginosa (mm) | Staphylococcus aureus (mm) |
|---|---|---|---|
| 3a | 7 | 16 | No zone |
| 3b | 26 | 23 | 25 |
| 3c | 30 | 35 | 36 |
| ... | ... | ... | ... |
The results indicate a range of inhibition zones, suggesting varying degrees of antibacterial efficacy among the synthesized compounds.
Structure-Activity Relationship (SAR)
The biological activity of the compound can be attributed to its structural components. The presence of halogen atoms (chlorine and fluorine) enhances the lipophilicity of the molecule, which is crucial for membrane penetration in microbial cells . Additionally, the methoxy group may contribute to increased solubility and bioavailability.
Case Studies
- In Vitro Antimicrobial Screening : A comprehensive study involved screening various chloroacetamides against bacterial strains using agar diffusion techniques. The results showed that compounds with specific substitutions exhibited enhanced antibacterial activity compared to their unsubstituted counterparts .
- Crystal Structure Analysis : Recent crystallographic studies provided insights into the molecular interactions of similar compounds, highlighting bond distances and angles that are critical for understanding how these compounds interact at the molecular level .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
